molecular formula C15H15F3N6O2 B2622511 2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2380144-97-6

2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2622511
CAS No.: 2380144-97-6
M. Wt: 368.32
InChI Key: TXQSQKHKSOMNOW-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazin-3-yloxy group and a trifluoromethyl-substituted pyridazinyl piperazine moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the pyridazin-3-yloxy group and the trifluoromethyl-substituted pyridazinyl piperazine moiety. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the NLRP3 inflammasome pathway, which is involved in the inflammatory response . The compound binds to key proteins in this pathway, preventing the activation of downstream signaling molecules and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridazin-3-yloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of a pyridazin-3-yloxy group and a trifluoromethyl-substituted pyridazinyl piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyridazin-3-yloxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O2/c16-15(17,18)11-3-4-12(21-20-11)23-6-8-24(9-7-23)14(25)10-26-13-2-1-5-19-22-13/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQSQKHKSOMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)COC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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